

An In-depth Technical Guide on JNJ0966 in Neuroinflammatory Disease Models

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **JNJ0966**, a novel investigational compound, and its role in neuroinflammatory disease models. The information presented herein is intended for a scientific audience and focuses on the mechanism of action, preclinical data, and experimental methodologies associated with **JNJ0966**.

Core Compound: JNJ0966

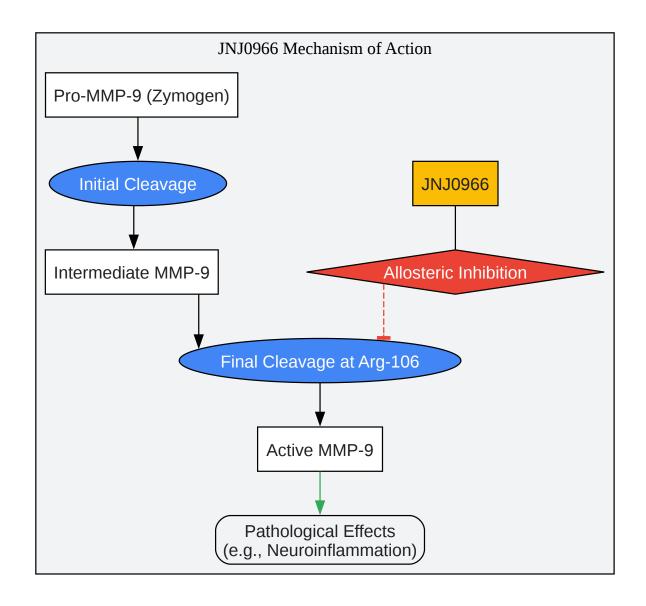
JNJ0966 is a highly selective, brain-penetrant, allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.[1][2][3] Unlike traditional MMP inhibitors that target the catalytic site, **JNJ0966** uniquely prevents the conversion of the MMP-9 zymogen (pro-MMP-9) into its catalytically active form.[3] This specificity provides a significant advantage, potentially avoiding the off-target effects that have limited the clinical utility of broad-spectrum MMP inhibitors.[3]

Mechanism of Action

JNJ0966 functions by binding to a specific structural pocket near the zymogen cleavage site of pro-MMP-9, specifically in proximity to Arginine-106.[3] This interaction allosterically inhibits the proteolytic processing required to generate the active MMP-9 enzyme.[3] The activation of pro-MMP-9 is a two-step process, and **JNJ0966** attenuates the second cleavage event, leading to a reduction in the mature, active form of MMP-9.[2][3]



The compound demonstrates high selectivity for pro-MMP-9, with no significant inhibition of the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it affect the activation of the closely related pro-MMP-2.[3][4]



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JNJ0966 allosterically inhibits the final cleavage step of pro-MMP-9 activation.

Preclinical Data in a Neuroinflammatory Disease Model



JNJ0966 has been evaluated in a murine model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[3] Oral administration of **JNJ0966** resulted in a significant reduction in disease severity.[3]

Table 1: Efficacy of **JNJ0966** in the Murine EAE Model

Parameter	Vehicle Control	JNJ0966 (10 mg/kg, b.i.d.)	JNJ0966 (30 mg/kg, b.i.d.)
Mean Peak Clinical Score	~3.5	Significantly Reduced	Significantly Reduced
Study Duration	17 days	17 days	17 days
Administration Route	Oral Gavage	Oral Gavage	Oral Gavage

Data synthesized from Scannevin RH, et al. (2017).[3]

Table 2: Pharmacokinetic Properties of JNJ0966 in Mice

Dose	Plasma Concentration (ng/mL)	Brain Concentration (ng/g)	Brain/Plasma Ratio
10 mg/kg	77.5 ± 31.1	481.6 ± 162.5	6.2
30 mg/kg	293.6 ± 118.4	1394.0 ± 649.1	4.7

Data from Scannevin RH, et al. (2017). Concentrations represent values at the end of the 17-day EAE study.[2]

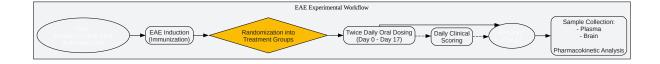
These findings demonstrate that **JNJ0966** is orally bioavailable, brain-penetrant, and efficacious in a model of neuroinflammation.[1][3]

Experimental Protocols

The following protocol is a summary of the methodology used to evaluate **JNJ0966** in a murine EAE model.[2][3]



- Animal Model: Female C57Bl/6 mice, 6-8 weeks of age.
- Induction of EAE: Mice are immunized to induce EAE.
- Treatment Groups:
 - Vehicle control: 20% hydroxypropyl-β-cyclodextrin.
 - JNJ0966: 10 mg/kg or 30 mg/kg, dissolved in vehicle.
- Drug Administration:
 - Oral gavage, twice daily.
 - Dosing initiated at the time of immunization and continued until day 17 post-immunization.
- Clinical Assessment:
 - Mice are monitored and scored daily for clinical signs of EAE.
- Endpoint:
 - On day 17, animals are sacrificed.
 - Plasma and brain tissue are collected for pharmacokinetic analysis using mass spectroscopy.



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Workflow for the in vivo evaluation of JNJ0966 in the EAE model.

This assay was utilized to assess the inhibitory effect of JNJ0966 on cell invasion.[2]

- Cell Line: HT1080 fibrosarcoma cells.
- Assay Setup:
 - 13,000 cells per well are seeded in a top chamber in serum-free medium containing
 JNJ0966.
 - The bottom chamber contains serum-free medium supplemented with 6% fetal bovine serum and JNJ0966.
- Incubation: 24 hours at 37°C and 5% CO2.
- · Quantification:
 - Migrated cells in the bottom layer are labeled with Calcein AM.
 - Fluorescence intensity is measured to quantify the number of migrated cells.
- Analysis: The mean percentage inhibition of invasion and IC50 values are calculated.

Summary and Future Directions

JNJ0966 represents a novel therapeutic approach for neuroinflammatory diseases by selectively targeting the activation of pro-MMP-9. Its unique allosteric mechanism of action and demonstrated efficacy in the EAE model, coupled with favorable brain penetration, highlight its potential as a clinical candidate. Further investigation is warranted to explore the full therapeutic utility of this compound in multiple sclerosis and other neurodegenerative disorders where MMP-9 dysregulation is implicated.

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